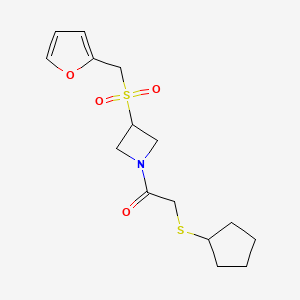
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagent: Azetidin-1-amine.
Reaction Conditions: The cyclopentylthio derivative reacts with azetidin-1-amine under acidic conditions to form the intermediate.
Product: Azetidine intermediate.
Furan-2-ylmethylsulfonyl Group Addition:
Reagent: Furan-2-ylmethanesulfonyl chloride.
Reaction Conditions: The intermediate reacts with furan-2-ylmethanesulfonyl chloride in the presence of a base.
Product: The final compound, 2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone.
Industrial Production Methods
The industrial production of this compound would likely involve optimized reaction conditions for scalability, including continuous flow reactions and advanced purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentylthiol Addition:
Reagent: Cyclopentylthiol.
Reaction Conditions: Cyclopentylthiol is treated with a suitable base and halogenated precursor under inert atmosphere conditions.
Product: Cyclopentylthio derivative.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Products: Oxidized derivatives, including sulfoxides and sulfones.
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced analogs, possibly altering the functional groups attached to the core structure.
Substitution:
Reagents: Halogenating agents like thionyl chloride or reagents for nucleophilic substitution.
Products: Substituted compounds depending on the nucleophile introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, alkyl halides.
Major Products Formed
Oxidized Derivatives: Sulfoxides, sulfones.
Reduced Analogues: Varied derivatives based on reduction sites.
Substituted Compounds: Dependent on nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Utilized as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential catalyst or catalyst precursor in various organic reactions.
Biology
Drug Design: Potential scaffold for designing novel pharmaceuticals due to its unique functional groups.
Biological Probes: Used in studying biological systems through binding studies and activity assays.
Medicine
Therapeutic Agents: Exploration for therapeutic efficacy in treating diseases, given its unique structural features.
Diagnostic Tools: Potential use in diagnostic imaging or as a biomarker.
Industry
Material Science: Utilized in the development of advanced materials with unique properties.
Agrochemicals: Potential use as a novel agrochemical or pesticide.
Mechanism of Action
Molecular Targets and Pathways Involved
Enzyme Inhibition: Potential to inhibit specific enzymes due to its reactive functional groups.
Receptor Binding: Interaction with cellular receptors, influencing biological pathways.
Signal Modulation: Modulation of cellular signaling pathways leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(3-((phenylsulfonyl)azetidin-1-yl)ethanone:
Contains a phenylsulfonyl group instead of furan-2-ylmethylsulfonyl.
2-(Cyclopentylthio)-1-(3-((methylsulfonyl)azetidin-1-yl)ethanone:
Contains a methylsulfonyl group instead of furan-2-ylmethylsulfonyl.
2-(Cyclopentylthio)-1-(3-((pyridylmethyl)sulfonyl)azetidin-1-yl)ethanone:
Contains a pyridylmethylsulfonyl group instead of furan-2-ylmethylsulfonyl.
Uniqueness
Structural Complexity: The presence of a cyclopentylthio group along with furan-2-ylmethylsulfonyl and azetidine rings makes it unique.
Functional Group Diversity: The combination of these functional groups offers unique reactivity and biological properties.
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone, with its complex structure and diverse functional groups, presents significant potential in various scientific fields. Its unique properties and reactivity open up numerous avenues for research and application, making it a valuable compound in modern science and industry.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-15(10-21-13-5-1-2-6-13)16-8-14(9-16)22(18,19)11-12-4-3-7-20-12/h3-4,7,13-14H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFNUMBLWSPVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
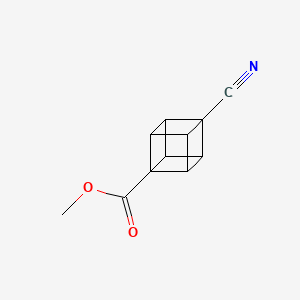
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride](/img/structure/B2892054.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)
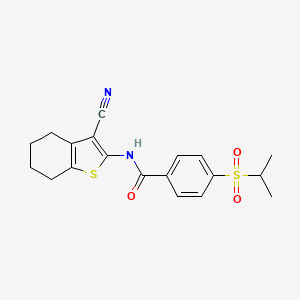
![3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2892059.png)
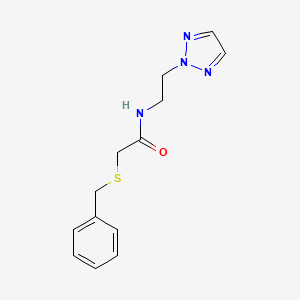
![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2892062.png)
![N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2892063.png)
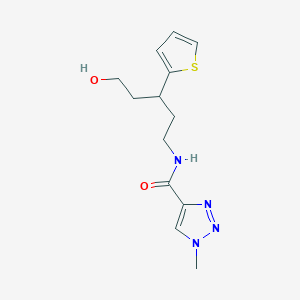
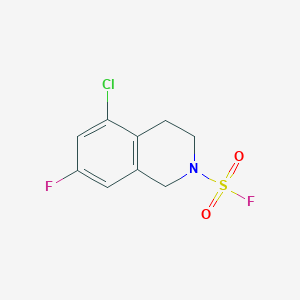
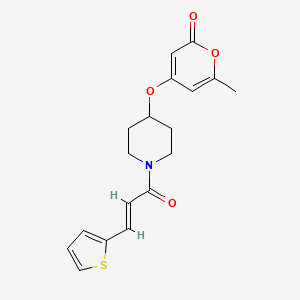

![3-[4-(4-bromothiophene-2-carbonyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2892071.png)
